molecular formula C23H12Cl2N2O7 B15154272 2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15154272
M. Wt: 499.3 g/mol
InChI Key: AEYBGUDTOYQWEC-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features both nitrophenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 3,4-dichlorophthalic anhydride, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile: Shares similar structural features but differs in its acrylonitrile moiety.

    1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene: Contains a dichlorophenyl group but has a different core structure.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of nitrophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H12Cl2N2O7

Molecular Weight

499.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H12Cl2N2O7/c24-18-7-5-14(10-19(18)25)26-21(29)16-6-4-13(9-17(16)22(26)30)23(31)34-11-20(28)12-2-1-3-15(8-12)27(32)33/h1-10H,11H2

InChI Key

AEYBGUDTOYQWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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